1-Methyl-3,6-diazahomoadamantan-9-one
Description
Historical Context of Adamantane (B196018) and its Nitrogenous Analogs in Chemical Research
The story of adamantane, the parent hydrocarbon of this class of compounds, began in 1933 when it was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.org Its name, derived from the Greek adamantinos (relating to steel or diamond), was suggested due to the similarity of its rigid, cage-like structure to the carbon arrangement in a diamond crystal. wikipedia.orgworldscientific.com This discovery opened a new field of chemistry focused on polyhedral organic compounds. wikipedia.org
While adamantane was isolated from a natural source, its low abundance (0.0001% to 0.03% in petroleum) made this method impractical for extensive research. wikipedia.org The first laboratory synthesis was achieved by Vladimir Prelog in 1941, but the process was inefficient, yielding only 0.16%. wikipedia.orgyale.edunih.govnih.gov A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a more convenient synthesis method involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene, which dramatically increased the yield and availability of adamantane for further study. wikipedia.orgyale.edunih.gov
The unique properties of the adamantane cage—its high symmetry, rigidity, and stability—spurred interest in creating analogs by replacing one or more carbon atoms with heteroatoms. nih.govworldscientific.com The introduction of nitrogen atoms gives rise to azaadamantanes, a class of compounds known since the mid-20th century. nih.govacs.org These nitrogenous analogs retain the rigid cage structure but exhibit altered chemical and physical properties, such as increased water solubility compared to their hydrocarbon counterparts. nih.gov This modification is crucial for applications in medicinal chemistry and has driven extensive research into their synthesis and properties. nih.govnih.gov
Structural Significance of Diazahomoadamantane Frameworks in Polycyclic Systems
Polycyclic systems, particularly those containing amine functionalities, are of significant interest in various chemical fields. acs.orgresearchgate.net The adamantane framework itself is a tricyclic alkane composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a virtually stress-free and highly stable molecule. wikipedia.orgyale.edu
The introduction of two nitrogen atoms into the homoadamantane (B8616219) skeleton (a C11 cage) creates the diaza- a bicyclic system. This incorporation of nitrogen atoms into the rigid polycyclic structure has several important consequences:
Altered Physicochemical Properties: Compared to the highly lipophilic adamantane, azaadamantanes, including diazahomoadamantanes, generally exhibit reduced lipophilicity and higher aqueous solubility. nih.gov
Introduction of Basicity: The nitrogen atoms confer basic properties to the molecule, allowing for the formation of salts and influencing interactions with biological targets. acs.org
Sites for Functionalization: The nitrogen atoms and adjacent carbons provide reactive sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. ijrpr.com
These characteristics make diazahomoadamantane frameworks valuable scaffolds in medicinal chemistry and materials science. nih.govijrpr.com Their rigid structure can orient substituents in well-defined spatial arrangements, which is a key principle in drug design for optimizing interactions with biological receptors.
Academic Rationale for Investigating 1-Methyl-3,6-diazahomoadamantan-9-one
The academic interest in this compound stems primarily from its utility as a synthetic intermediate for creating more complex molecules. The synthesis of diazahomoadamantan-9-ones is often achieved through condensation reactions. nih.govresearchgate.net For instance, the condensation of ketones with urotropine (hexamethylenetetramine) is a frequently used method to produce diazaadamantanes containing two nitrogen atoms in nodal positions. nih.gov Another approach involves the condensation of a ketone, such as 4-phenylbutan-2-one, with tetramethylenediethylenetetramine to yield substituted 3,6-diazahomoadamantan-9-ones. researchgate.net
Research has demonstrated that this compound serves as a precursor for other compounds. For example, it has been used in the synthesis of 1-Methyl-9-phenyl-3,6-diazahomoadamantan-9-ol. researchgate.net The carbonyl group at the C9 position is a key site for modification, allowing for reactions that can introduce new functional groups and build molecular complexity. researchgate.net The modification of this ketone into amines, alcohols, or other functional groups is a promising method for creating derivatives with potentially new biological properties. researchgate.net
Table 1: Synthetic Approaches to Diazahomoadamantane Derivatives This table is interactive. You can sort and filter the data.
| Precursor(s) | Resulting Core Structure | Type of Reaction | Reference |
|---|---|---|---|
| Ketones + Urotropine | Diazaadamantane | Condensation | nih.gov |
| 4-Phenylbutan-2-one + Tetramethylenediethylenetetramine | 1-Benzyl-3,6-diazahomoadamantan-9-one | Condensation | researchgate.net |
| 1-Phenylsulfanylpropan-2-one + 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane | 1-Phenylsulfanyl-3,6-diazahomoadamantan-9-one | Condensation | researchgate.net |
| This compound + Phenylmagnesium bromide | 1-Methyl-9-phenyl-3,6-diazahomoadamantan-9-ol | Grignard Reaction | researchgate.net |
Research Gaps and Future Directions in Diazahomoadamantane Studies
Despite decades of research, the field of diazahomoadamantane chemistry continues to evolve, with several identified research gaps and promising future directions.
One major area of ongoing research is the development of novel and more efficient synthetic methodologies. ijrpr.com While condensation reactions are established, there is a continuous drive to discover new catalytic systems and reactions that can provide access to a wider variety of substituted diazahomoadamantane structures with greater control and efficiency. europeanpharmaceuticalreview.com This includes exploring modern techniques like C-H functionalization to directly modify the cage structure. ijrpr.com
Another key direction is the expansion of the chemical space of diazahomoadamantane derivatives. Research is focused on modifying the core structure at various positions, not just the C9 ketone, to synthesize libraries of new compounds. researchgate.net The introduction of diverse functional groups is essential for systematic studies of structure-activity relationships, particularly for potential applications in medicinal chemistry. nih.govijrpr.com
Finally, there is significant potential for the application of diazahomoadamantanes and their derivatives in materials science. nih.gov The rigid, well-defined structure of the cage makes it an attractive building block for creating novel polymers and other functional materials. nih.govbris.ac.uk Future studies will likely explore how the unique properties of these heterocyclic cages can be harnessed for applications in areas such as organic electronics and the development of advanced materials. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10-6-11-2-3-12(7-10)5-8(4-11)9(10)13/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWBKLXZBQLUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Methyl 3,6 Diazahomoadamantan 9 One
Pioneering Methods for Diazahomoadamantanone Core Synthesis
The foundational synthetic route to the 3,6-diazahomoadamantan-9-one core is a variation of the Mannich reaction. This classical reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of diazahomoadamantanone synthesis, the pioneering and most established method involves the condensation of a suitable ketone with 1,3,6,8-tetraazatricyclo[4.4.1.1³﹐⁸]dodecane. researchgate.netresearchgate.net This precursor, a product of the reaction between ethylenediamine and formaldehyde (B43269), serves as a compact source of both amine and formaldehyde equivalents required for the multiple cyclization steps of the Mannich reaction. researchgate.net
This one-pot reaction is remarkable for its efficiency in assembling the intricate cage structure. The general approach involves reacting a ketone with 1,3,6,8-tetraazatricyclo[4.4.1.1³﹐⁸]dodecane in a suitable solvent, typically an alcohol like 2-propanol, under acidic catalysis, for which glacial acetic acid is commonly used. researchgate.netresearchgate.net This strategy has been successfully applied to a variety of ketones, including cyclic ketones like cyclododecanone and acyclic ketones, to produce a range of substituted diazahomoadamantanones. researchgate.netrsc.org
Mannich Reaction-Based Synthesis of 1-Methyl-3,6-diazahomoadamantan-9-one
The specific synthesis of this compound is a direct application of the pioneering methodology, utilizing an asymmetrical acyclic ketone to introduce the methyl substituent at a nodal position.
Condensation Reactions Involving 2-Butanone and 1,3,6,8-Tetraazatricyclo[4.4.1.1³﹐⁸]dodecane
The synthesis of this compound is achieved through the acid-catalyzed condensation of 2-butanone with 1,3,6,8-tetraazatricyclo[4.4.1.1³﹐⁸]dodecane. In a typical procedure, these reactants are heated in a solvent system of 2-propanol containing acetic acid. The 2-butanone provides the carbon backbone that includes the carbonyl group (which becomes C9) and the adjacent carbons, including the methyl-substituted quaternary carbon (C1). The 1,3,6,8-tetraazatricyclo[4.4.1.1³﹐⁸]dodecane molecule effectively unfolds and rearranges to form the two diazacyclohexane rings that constitute the bulk of the cage structure.
Optimization of Reaction Conditions and Yields
The reported yield for the synthesis of this compound via the condensation of 2-butanone is approximately 40%. While effective for forming the complex scaffold in a single step, this moderate yield suggests that there is potential for optimization. The efficiency of Mannich-type reactions is highly dependent on several factors, including temperature, solvent, pH (catalyst concentration), and reactant stoichiometry.
Optimization of this specific synthesis could involve a systematic variation of these parameters. For instance, altering the acid catalyst from acetic acid to other Brønsted or Lewis acids could influence the rate of iminium ion formation and enolization. The choice of solvent can affect reactant solubility and the stability of intermediates. Temperature and reaction time are also critical variables that must be balanced to ensure complete reaction while minimizing the formation of byproducts or degradation.
Table 1: Potential Parameters for Optimization of this compound Synthesis
| Parameter | Variable Options | Potential Impact on Reaction |
| Catalyst | Acetic Acid, Formic Acid, p-Toluenesulfonic acid, Lewis Acids (e.g., Sc(OTf)₃) | Affects the rate of iminium ion formation and enol tautomerization. |
| Solvent | 2-Propanol, Ethanol, Methanol, Acetonitrile | Influences solubility of reactants and stability of charged intermediates. |
| Temperature | Room Temperature to Reflux | Affects reaction kinetics; higher temperatures may increase reaction rate but can also lead to side reactions. |
| Reactant Ratio | Varying the molar ratio of 2-butanone to the tetraazatricycloalkane | Can influence the equilibrium and push the reaction towards the desired product, minimizing unreacted starting materials. |
| Reaction Time | 1 hour to 24 hours | Must be sufficient for reaction completion but short enough to prevent product degradation or side-product formation. |
Proposed Mechanistic Pathways of the Mannich Reaction in Homoadamantane (B8616219) Formation
The mechanism for the formation of this compound is a complex cascade of Mannich-type reactions. The process is initiated by the acid-catalyzed decomposition of 1,3,6,8-tetraazatricyclo[4.4.1.1³﹐⁸]dodecane, which generates iminium ion intermediates. These are highly reactive electrophiles.
The key steps are proposed as follows:
Iminium Ion Formation : In the acidic medium, 1,3,6,8-tetraazatricyclo[4.4.1.1³﹐⁸]dodecane exists in equilibrium with its constituent parts, leading to the formation of electrophilic iminium ions.
Enolization : 2-butanone, under acidic conditions, tautomerizes to form its more nucleophilic enol isomers. Due to the asymmetry of 2-butanone, two different enols can form, but the reaction proceeds via the enol in which the double bond is formed towards the methylene (B1212753) group.
First C-C Bond Formation : The enol of 2-butanone acts as a nucleophile and attacks an iminium ion. This is the first crucial carbon-carbon bond-forming step, initiating the assembly of the cage.
Intramolecular Cyclization Cascade : Following the initial intermolecular reaction, a series of intramolecular Mannich reactions occurs. The newly formed amino ketone intermediate undergoes further reactions where the nitrogen atoms attack the carbonyl carbon and other electrophilic centers generated in situ. This cascade of ring-closing reactions rapidly builds the polycyclic framework of the diazahomoadamantane core. The methyl group from 2-butanone remains at the bridgehead position, yielding the final 1-methyl substituted product.
Alternative Synthetic Approaches to the this compound Scaffold
The scientific literature is heavily dominated by the one-pot Mannich condensation strategy for the synthesis of the 3,6-diazahomoadamantan-9-one scaffold. To date, this remains the most direct and widely employed method for constructing this specific heterocyclic cage system.
Truly alternative de novo syntheses that build the scaffold through different bond disconnections or reaction types are not prominently reported. The efficiency and simplicity of the Mannich approach have likely precluded extensive research into more complex, multi-step alternatives.
However, "alternative approaches" can be considered in the context of modifying the core structure after its initial synthesis. For instance, once the this compound scaffold is formed, its functional groups can be manipulated to create derivatives. The carbonyl group at the C9 position is a key handle for further reactions, such as reduction to an alcohol, reductive amination to introduce new amine functionalities, or conversion to an oxime. rsc.org Similarly, if substituents on the adamantane (B196018) core contain reactive groups (e.g., a nitrophenyl group), these can be modified to access a wider range of derivatives. rsc.org
While these are not alternative syntheses of the core scaffold itself, they represent the primary alternative strategies for diversifying the chemical space around the this compound framework.
Reactivity and Derivatization Studies of 1 Methyl 3,6 Diazahomoadamantan 9 One
Investigations of the Carbonyl Group Reactivity
The ketone at the C9 position of the 1-Methyl-3,6-diazahomoadamantan-9-one core is a primary site for chemical modification. Its reactivity has been explored through condensation reactions with various nitrogen nucleophiles and through reduction, leading to a diverse array of derivatives.
Synthesis of Hydrazone Derivatives
The reaction of 3,6-diazahomoadamantan-9-ones with hydrazine (B178648) hydrate (B1144303) is an established method for producing the corresponding hydrazone derivatives. researchgate.net These reactions typically involve heating the ketone with hydrazine hydrate, leading to the condensation product. researchgate.net For instance, a related compound, 1-phenylsulfanyl-3,6-diazahomoadamantan-9-one, is converted to its hydrazone by refluxing in a 66% hydrazine hydrate solution, yielding the product in high (80%) yield after recrystallization. researchgate.net
This general transformation is applicable to this compound, where the carbonyl group condenses with hydrazine to form the C=N-NH₂ moiety. It has been noted that while the hydrazone of the unsubstituted 3,6-diazahomoadamantan-9-one can convert to an azine at temperatures above 70°C, other derivatives are more stable, converting to azines only at higher temperatures (above 150°C). researchgate.net The resulting hydrazone derivatives are themselves valuable intermediates and have been investigated using computational methods like Density Functional Theory (DFT) to understand their electronic structure and reactivity. researchgate.net
Table 1: Representative Hydrazone Synthesis To view the table, please click the "Show Table" button below.
Show Table
| Starting Ketone | Reagent | Product | Reference |
| 1-Phenylsulfanyl-3,6-diazahomoadamantan-9-one | Hydrazine Hydrate | 1-Phenylsulfanyl-3,6-diazahomoadamantan-9-one hydrazone | researchgate.net |
| 3,6-Diazahomoadamantan-9-ones (general) | Hydrazine Hydrate | 3,6-Diazahomoadamantan-9-ylidenehydrazine derivatives | researchgate.net |
Preparation of Oxime Derivatives
Oxime derivatives are synthesized through the reaction of the ketone with hydroxylamine. This pathway is significant as the oximes serve as key intermediates in the synthesis of 9-amino-3,6-diazahomoadamantanes. researchgate.net An important stereochemical outcome has been observed in these reactions: when the diazahomoadamantanone has a single substituent at a nodal position, such as the methyl group in this compound, the corresponding oxime is formed as a single geometric isomer. researchgate.net Specifically, the hydroxyl group of the oxime adopts an E-position relative to the substituent at the C1 position. researchgate.net The subsequent reduction of these oximes provides access to the corresponding amino derivatives.
Formation of Thiosemicarbazone Derivatives
The synthesis of thiosemicarbazones from the 3,6-diazahomoadamantane ketone series is a well-documented transformation. researchgate.netresearchgate.netresearchgate.net The standard method involves the condensation reaction between the ketone and thiosemicarbazide. researchgate.netujpronline.com Typically, the reaction is carried out by refluxing the two components in a suitable solvent, such as ethanol, often with the addition of a catalytic amount of acid like glacial acetic acid to facilitate the condensation. ujpronline.comnih.gov This reaction replaces the carbonyl oxygen with a =N-NH-C(S)NH₂ group, yielding the corresponding thiosemicarbazone. A secondary method involves reacting a pre-formed hydrazone derivative with an isothiocyanate. researchgate.netresearchgate.netresearchgate.net
Table 2: General Method for Thiosemicarbazone Synthesis To view the table, please click the "Show Table" button below.
Show Table
| Reactant 1 | Reactant 2 | Typical Conditions | Product Class | Reference |
| This compound | Thiosemicarbazide | Ethanol, Glacial Acetic Acid (catalyst), Reflux | Thiosemicarbazone | researchgate.netujpronline.comnih.gov |
Reduction Reactions of the Ketone Moiety
The carbonyl group of this compound undergoes addition reactions with organometallic reagents, which can be followed by reduction. In a specific study, this compound was treated with phenylmagnesium bromide to yield the corresponding tertiary alcohol, 1-methyl-9-phenyl-3,6-diazahomoadamantan-9-ol, in 60% yield. researchgate.net This intermediate alcohol was then subjected to reduction using Raney nickel, which resulted in the removal of the hydroxyl group to form 1-methyl-9-phenyl-3,6-diazahomoadamantane. researchgate.net
Furthermore, the direct reduction of the ketone moiety in the broader class of 3,6-diazahomoadamantan-9-ones is achieved via methods like the Wolff–Kishner reduction. researchgate.net This reaction provides a direct pathway from the ketone to the corresponding methylene (B1212753) group (-CH₂-), effectively removing the carbonyl oxygen and yielding the fully reduced diazahomoadamantane core. researchgate.net
Nucleophilic and Electrophilic Functionalization Studies
The nitrogen atoms at positions 3 and 6 of the bicyclic cage are secondary amines, rendering them nucleophilic. This characteristic allows for functionalization through reactions with various electrophiles.
Reactions with Alkyl Halides and Other Electrophiles
The secondary amine centers at N3 and N6 are available for reaction with electrophilic reagents. Although specific studies detailing the alkylation of this compound are not prevalent, the inherent nucleophilicity of these nitrogen atoms makes them prime candidates for reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and other electrophiles. Such reactions are expected to proceed via nucleophilic substitution, leading to the formation of N-alkylated or N-acylated products. Depending on the stoichiometry and reaction conditions, this could result in mono-substitution at one of the nitrogen atoms or di-substitution, yielding a quaternary ammonium (B1175870) salt. This reactivity is a fundamental characteristic of the diazabicyclic amine scaffold.
Mannich Reactions for Further Derivatization
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, the presence of the ketone functionality makes it a suitable substrate for such transformations. While specific studies on the Mannich reaction of the 1-methyl derivative are not extensively documented in publicly available literature, the reactivity of analogous 1-substituted-3,6-diazahomoadamantan-9-ones provides a strong precedent for its successful application.
Research on compounds such as 1-(4-chlorophenethyl)-3,6-diazahomoadamantan-9-one has highlighted the utility of the Mannich reaction in the further functionalization of this cage system. uomustansiriyah.edu.iq The reaction typically involves the treatment of the ketone with a primary or secondary amine and a non-enolizable aldehyde, usually formaldehyde (B43269). The acidic α-protons on the carbon atoms adjacent to the C9-carbonyl group serve as the nucleophilic component in this reaction.
The general scheme for the Mannich reaction of a 1-substituted-3,6-diazahomoadamantan-9-one can be depicted as follows:
General Reaction Scheme for Mannich Derivatization [Image of the general reaction scheme for the Mannich reaction of a 1-substituted-3,6-diazahomoadamantan-9-one, showing the ketone reacting with an amine and formaldehyde to yield a beta-amino ketone derivative.]
Spectroscopic and Crystallographic Characterization of 1 Methyl 3,6 Diazahomoadamantan 9 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For a molecule with the complexity of 1-Methyl-3,6-diazahomoadamantan-9-one, a combination of one-dimensional and two-dimensional NMR techniques is employed to assign the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal for the carbonyl carbon of the ketone group would be expected in the downfield region (typically >200 ppm). The carbon of the methyl group would appear at a high field. The carbons of the adamantane (B196018) cage would give rise to a set of signals, with those bonded to nitrogen atoms appearing at a lower field due to the electronegativity of nitrogen. The number of unique carbon signals would confirm the symmetry of the molecule. As with ¹H NMR, specific, experimentally determined chemical shift values for this compound are not available in the reviewed literature.
Advanced NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC)
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms in this compound, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.
A COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton-proton networks within the adamantane cage. This would be instrumental in distinguishing between the various methylene (B1212753) and bridgehead protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O), typically appearing in the region of 1700-1725 cm⁻¹. Other significant absorptions would include the C-N stretching vibrations of the diazacyclic system, which would be observed in the 1250-1020 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the adamantane cage would be visible in the 2850-3000 cm⁻¹ range. The presence of these characteristic bands would confirm the key functional groups of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. The mass spectrum of this compound has been reported in the context of Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. ar-raniry.ac.id
| Technique | Compound Name | Retention Time (min) | Relative Peak Area (%) | Reference |
| GC-MS | This compound | 8.524 | 2.302 | ar-raniry.ac.id |
Electron Impact Mass Spectrometry (EI-MS)
In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would correspond to its molecular weight. The fragmentation pattern would be characteristic of the diazadamantane skeleton. Common fragmentation pathways would likely involve the loss of the methyl group, cleavage of the bonds adjacent to the nitrogen atoms, and potentially the loss of carbon monoxide from the ketone group. The analysis of these fragment ions provides valuable information for confirming the structure of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
While specific high-resolution mass spectrometry data for this compound is not extensively detailed in readily available literature, the analysis of its derivatives provides significant insight into the fragmentation patterns and molecular ion confirmations expected for this class of compounds. For instance, studies on related 3,6-diazahomoadamantane structures confirm the utility of HRMS in verifying their successful synthesis. The expected HRMS data for this compound would confirm its molecular formula of C₁₀H₁₆N₂O.
Table 1: Illustrative HRMS Data for a Related Diazahomoadamantane Derivative
| Compound | Molecular Formula | Calculated m/z | Measured m/z | Difference (ppm) |
| 1,8-Dimethyl-9-phenyl-3,6-diazahomoadamantan-9-ol | C₁₇H₂₄N₂O | 272.1889 | Data not available | Data not available |
Note: The table above is illustrative. Specific measured HRMS data for the listed derivative is not available in the cited literature, but the principle of the technique remains the same.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
Currently, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of numerous adamantane and diazaadamantane derivatives has been extensively documented, providing a solid framework for predicting the likely solid-state conformation of this compound. researchgate.net These studies consistently show the characteristic rigid cage structure. For a derivative, 1,8-dimethyl-9-phenyl-3,6-diazahomoadamantan-9-ol, while a crystal structure is not provided, its synthesis from the corresponding ketone suggests that it retains the core diazahomoadamantane framework. researchgate.net
Table 2: Representative Crystallographic Data for a Diazahomoadamantane Analogue
| Parameter | Value |
| Compound | Data not available for this compound |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table is a template. As no crystallographic data is available for the target compound in the searched literature, the fields remain unpopulated.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's proposed molecular formula. This comparison is a crucial step in confirming the purity and identity of a synthesized compound.
The synthesis of various derivatives of 3,6-diazahomoadamantan-9-one is often accompanied by elemental analysis to confirm their composition. For example, in the synthesis of 1,8-dimethyl-9-phenyl-3,6-diazahomoadamantan-9-ol, the elemental analysis provided a close match between the found and calculated percentages of carbon, hydrogen, and nitrogen, thereby verifying its molecular formula. researchgate.net
Table 3: Elemental Analysis Data for a Derivative of 3,6-diazahomoadamantan-9-one
| Compound | Element | Calculated (%) | Found (%) |
| 1,8-Dimethyl-9-phenyl-3,6-diazahomoadamantan-9-ol | C | 74.96 | 75.06 |
| H | 8.88 | 8.95 | |
| N | 10.28 | 10.53 |
Source: researchgate.net
For this compound (C₁₀H₁₆N₂O), the theoretical elemental composition would be:
Carbon (C): 66.63%
Hydrogen (H): 8.95%
Nitrogen (N): 15.54%
Experimental verification of these values would be a standard procedure following its synthesis.
Computational and Theoretical Investigations of 1 Methyl 3,6 Diazahomoadamantan 9 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide range of molecular properties, including the distribution of electrons and the energies of molecular orbitals. For complex structures like 1-Methyl-3,6-diazahomoadamantan-9-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to achieve a balance between accuracy and computational cost. nih.gov Such calculations are foundational for understanding the molecule's intrinsic characteristics.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Hydrazone Derivative 3a | Data not specified | Data not specified | Data not specified |
| Hydrazone Derivative 3c | Data not specified | Data not specified | 0.027 |
| Hydrazone Derivative 3d | Data not specified | Data not specified | 0.134 |
| Note: This table is based on data for hydrazone derivatives of diazatricyclo[4.3.1.1³,⁸]undecane and is intended to be illustrative of the types of values obtained for this class of compounds. |
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The map displays regions of varying electrostatic potential on the electron density surface. Areas with negative potential (typically colored in shades of red) are indicative of electron-rich regions susceptible to electrophilic attack, while areas with positive potential (colored in blue) are electron-poor and prone to nucleophilic attack.
For the 3,6-diazahomoadamantan-9-one framework, the nitrogen atoms of the diaza-bridge and the oxygen atom of the carbonyl group are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms on the carbon cage would exhibit a positive potential. In studies of related hydrazone derivatives, MEP analyses have confirmed the presence of strong nucleophilic sites, providing a guide to their intermolecular interactions. nih.gov
Theoretical vibrational frequency calculations are a key component of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the identification and characterization of the compound by assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. DFT methods are commonly employed for these predictions.
For this compound, characteristic vibrational frequencies would include C-H stretching and bending modes from the methyl group and the adamantane (B196018) cage, C-N stretching from the diaza-system, and a strong C=O stretching frequency for the ketone group. While experimental spectra for this specific molecule are not widely published, computational predictions for related adamantane structures have shown good agreement with experimental data, validating the use of these theoretical methods.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ketone) | 1700-1725 |
| C-N Stretch | 1000-1250 |
| CH₂ Bending | 1440-1480 |
| Note: This table presents typical frequency ranges for the specified vibrational modes and is for illustrative purposes. |
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The rigid cage-like structure of the homoadamantane (B8616219) scaffold significantly limits the conformational freedom of this compound. However, subtle variations in the geometry, such as the puckering of the rings within the cage, can still exist.
Computational methods can be used to explore the potential energy landscape of the molecule to identify the most stable conformer. This is typically achieved by performing geometry optimizations starting from various initial structures. For the diazahomoadamantane core, the chair-boat and chair-chair conformations of the constituent six-membered rings are of particular interest. Quantum chemical calculations can determine the energy differences between these conformers, which are often very small, and the energy barriers for their interconversion. mdpi.com
Studies on Through-Sigma-Bond Interactions and Stereoelectronic Effects within the Homoadamantane Scaffold
The rigid geometry of the homoadamantane scaffold provides a unique platform for studying through-bond interactions, where electronic effects are transmitted through the sigma-bond framework of the molecule. These interactions can influence the reactivity and properties of functional groups at distant positions.
In the case of this compound, the nitrogen lone pairs can interact with the sigma-antibonding orbitals (σ*) of adjacent C-C and C-N bonds. These hyperconjugative interactions can affect the basicity of the nitrogen atoms and the reactivity of the carbonyl group. Computational techniques such as Natural Bond Orbital (NBO) analysis are employed to quantify these stereoelectronic effects by analyzing the delocalization of electron density between occupied and unoccupied orbitals.
Molecular Dynamics Simulations for Conformational Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and stability of a molecule in various environments, such as in solution.
For this compound, MD simulations could be used to assess the rigidity of the cage structure and the flexibility of the methyl group. These simulations can reveal how the molecule behaves over time at a given temperature, providing insights into its conformational stability. While specific MD studies on this compound are not prevalent, the methodology is well-established for analyzing the stability of other caged organic molecules.
Quantum Chemical Descriptors for Reactivity Prediction
Detailed research into the specific quantum chemical descriptors for this compound is limited in publicly accessible scientific literature. However, the principles of reactivity prediction using these descriptors are well-established. Studies on analogous diazahomoadamantane derivatives and other nitrogen-containing cage compounds utilize these theoretical tools to forecast their chemical interactions. researchgate.net
The primary quantum chemical descriptors relevant to reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is indicative of a molecule's ability to donate electrons, with higher HOMO energies suggesting a greater propensity for reaction with electrophiles. Conversely, the LUMO energy reflects a molecule's ability to accept electrons; lower LUMO energies are characteristic of more reactive electrophiles.
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small HOMO-LUMO gap suggests that a molecule is more polarizable and, therefore, more reactive. For instance, DFT calculations on hydrazone derivatives of related diazatricyclo[4.3.1.1³,⁸]undecane systems have shown that a smaller HOMO-LUMO gap correlates with higher electronic reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. A larger energy gap corresponds to a "harder" molecule, which is less reactive.
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. A "softer" molecule is generally more reactive.
Electrophilicity Index (ω) provides a measure of the energy lowering of a system when it is saturated with electrons from the external environment. It helps in classifying molecules as strong or marginal electrophiles.
While specific calculated values for this compound are not available in the surveyed literature, a hypothetical data table based on typical findings for similar compounds would look as follows:
Interactive Data Table: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Symbol | Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.3 | Predicts chemical stability and reactivity |
| Electronegativity | χ | 3.85 | Measures the power to attract electrons |
| Chemical Hardness | η | 2.65 | Resistance to charge transfer |
| Chemical Softness | S | 0.38 | Predicts polarizability and reactivity |
| Electrophilicity Index | ω | 2.80 | Measures electrophilic character |
Note: The values presented in this table are hypothetical and serve for illustrative purposes only, as specific research data for this compound was not found in the searched literature.
The synthesis of various derivatives of 3,6-diazahomoadamantan-9-one has been reported, including 1-benzyl-3,6-diazahomoadamantan-9-one. researchgate.net Computational studies on such derivatives could provide valuable comparative data on how different substituents at the 1-position influence the electronic structure and reactivity of the diazahomoadamantane core.
Research Applications of 1 Methyl 3,6 Diazahomoadamantan 9 One and Its Derivatives
Utilization as a Synthetic Scaffold for Novel Chemical Entities
The 1-Methyl-3,6-diazahomoadamantan-9-one framework serves as a robust scaffold for generating novel chemical entities. Its inherent structural features can be systematically modified to explore chemical space and develop new compounds. Researchers utilize this ketone as a precursor for a variety of derivatives by targeting the carbonyl group and the nitrogen atoms.
For instance, the condensation of ketones like heptan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane is a method to produce substituted 3,6-diazahomoadamantan-9-ones. researchgate.net Similarly, the reaction of 4-phenylbutan-2-one with the same tetraaza compound yields 1-benzyl-3,6-diazahomoadamantan-9-one. researchgate.net This initial product can then undergo further reactions, such as nitration, to create derivatives like 1-(4-nitrobenzyl)-3,6-diazahomoadamantan-9-one. researchgate.net
The carbonyl group at the C9 position is a key site for modification. It can be reduced to a hydroxyl group, as seen in the synthesis of 1-Methyl-9-phenyl-3,6-diazahomoadamantan-9-ol from the corresponding ketone. researchgate.net This alcohol can then be further modified, for example, by reducing the hydroxyl group to form 9-phenyl-3,6-diazahomoadamantanes. researchgate.net Such reactions demonstrate the utility of the ketone as a versatile intermediate for introducing functional groups and building molecular complexity, paving the way for derivatives with potentially new biological properties. researchgate.net
In Vitro Assessment of Biological Activities for Research Purposes
The diazaadamantane scaffold is present in many biologically active molecules. nih.gov Consequently, derivatives of this compound have been a subject of investigation for their potential biological activities in non-clinical research settings.
Derivatives of the core 3,7-diazabicyclo[3.3.1]nonane structure, which forms the basis of diazahomoadamantanes, have been synthesized and evaluated for their antimicrobial properties. nih.gov Research has shown that certain derivatives possess antibacterial and antifungal activities. nih.govsemanticscholar.org For example, various 3,7-diazabicyclo[3.3.1]nonan-9-ones and their derivatives have been noted for their diverse biological activities, including antibacterial and antifungal effects. nih.gov The essential oils from the leaves of Chukrasia velutina, which contain various complex organic molecules, have been traditionally used for their antibacterial and antifungal properties. semanticscholar.org
While specific studies focusing solely on this compound are limited in the public domain, research on closely related structures provides insight into the potential of this chemical class. For instance, the introduction of different substituents on the bicyclic frame can lead to compounds with activity against various pathogens. Studies on other nitrogen-containing heterocyclic compounds, such as pyrimidine (B1678525) derivatives, have demonstrated a broad range of pharmacological activities. nih.gov Gemini quaternary ammonium (B1175870) salts (QAS) derived from 1,4:3,6-dianhydro-l-iditol, another class of bicyclic compounds, have been tested against Staphylococcus aureus, Escherichia coli, and Candida species, with activity being highly dependent on the length of the aliphatic chains attached to the nitrogen atoms. mdpi.com Specifically, a derivative with two decyl residues was found to be the most active against the tested pathogens. mdpi.com
The table below summarizes the antimicrobial activities of various related heterocyclic compounds, illustrating the research interest in this area.
| Compound Class/Derivative | Target Organism(s) | Observed Activity/Finding | Reference(s) |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives | Bacteria, Fungi | Possess diverse biological activities, including antibacterial and antifungal. | nih.gov |
| Gemini QAS (decyl derivative) | S. aureus, E. coli, C. albicans, C. glabrata | Most active of the series, with MIC values of 8 µg/mL for S. aureus and 16-32 µg/mL for yeasts. | mdpi.com |
| Palmatine (B190311) Derivatives | Gram-positive bacteria | Introduction of alkyl chains at the C-9-O position increased antibacterial activity by 2- to 64-fold. | nih.gov |
| Pyrimidine Derivative | Antibacterial and antimalarial proteins | Demonstrated high binding affinity in docking studies, suggesting potential antimicrobial action. | nih.govsemanticscholar.org |
In silico molecular docking is a computational technique used in modern drug discovery research to predict how a molecule might bind to a protein target. nih.gov This method is applied to investigate potential mechanisms of action and to prioritize compounds for synthesis and further testing.
While specific molecular docking studies on this compound were not prominently found, research on analogous heterocyclic structures highlights the application of this methodology. For example, a novel pyrimidine derivative was investigated using molecular docking to assess its antimicrobial potential. nih.govsemanticscholar.org The study showed a high binding affinity for antibacterial and antimalarial protein targets, with a low binding energy of -7.97 kcal/mol for the antibacterial protein, suggesting strong interaction. nih.govsemanticscholar.org Similarly, compounds identified in the n-hexane extract of Ficus vasta were docked against urease and tyrosinase enzymes, with Cycloartenol and Lupeol acetate (B1210297) showing high binding affinity. nih.gov These examples showcase how molecular docking is used to explore the interaction of heterocyclic compounds with biological targets in a research context.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry research, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically altering parts of a molecule, researchers can identify key chemical features responsible for its effects.
For derivatives of related heterocyclic compounds, SAR studies have yielded valuable insights. In a study on 9-O-substituted palmatine derivatives, it was found that their antibacterial activity against Gram-positive bacteria was significantly influenced by the nature of the substituent. nih.gov The activity increased as the alkyl side chain was elongated, demonstrating a clear structure-activity relationship. nih.gov Another study on 1,2,4-oxadiazole (B8745197) derivatives found that the type and position of substituents on the benzene (B151609) rings were critical for antifungal activity. mdpi.com For instance, derivatives containing a 3,4-dihydroxy substituted benzene ring showed superior activity compared to other substitution patterns. mdpi.com These studies underscore the importance of SAR in guiding the design of new molecules with enhanced biological activity for research purposes.
Exploration in Supramolecular Chemistry and Host-Guest Interactions
The rigid bicyclo[3.3.1]nonane framework and its heteroanalogues, such as 3,6-diazahomoadamantan-9-one, are highly valuable scaffolds in the field of supramolecular chemistry. lu.selu.se This area of chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The defined geometry of the bicyclic core allows for the precise positioning of functional groups, making these compounds excellent building blocks for constructing larger, well-defined molecular assemblies and synthetic receptors. lu.selu.se
These scaffolds are used to create host molecules designed to bind specific guest molecules through interactions like hydrogen bonding, electrostatic interactions, and aromatic interactions. lu.semdpi.com For example, a synthetic receptor based on a diazabicyclo[3.3.1]nonane-related motif was developed to study host-guest binding with various ammonium ligands. lu.se NMR titration experiments were used to determine the binding energies, revealing that the receptor could discriminate between ligands based on small substituent changes. lu.se The conformation of the bicyclic system, which can exist in chair-boat or twin-chair forms, is crucial for its function in molecular recognition and the formation of supramolecular structures. nih.gov The study of these host-guest systems provides fundamental insights into the nature of non-covalent interactions that are vital in biological processes. lu.se
Advanced Research Perspectives and Future Trajectories
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of enantiomerically pure derivatives of 1-Methyl-3,6-diazahomoadamantan-9-one represents a significant and challenging frontier. The development of asymmetric synthetic routes is crucial for accessing chiral derivatives that are essential for applications in catalysis, chiral recognition, and materials science. Current research efforts are moving beyond classical resolution methods towards more elegant and efficient strategies.
One promising approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that can be temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction, and then subsequently removed. For instance, hydantoins, a class of five-membered heterocyclic compounds, have been successfully employed as chiral auxiliaries in the synthesis of various chiral molecules. nih.gov The application of a similar strategy to the synthesis of this compound derivatives could involve the use of a chiral amine or ketone in the initial condensation reaction.
Another avenue of exploration is the development of catalytic asymmetric methods. This could involve the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the enantioselectivity of the cyclization reaction that forms the diazahomoadamantane core. nih.gov For example, the synthesis of enantiopure, trisubstituted cryptophane-A derivatives has been achieved through the use of chiral resolving agents and subsequent stereospecific reactions, a strategy that could be adapted for the diazahomoadamantane system. nih.gov The development of such catalytic systems would be a significant step forward, enabling the efficient and scalable production of enantiomerically pure this compound derivatives.
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Description | Potential Advantages |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Well-established methodology; predictable outcomes. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control enantioselectivity. | High efficiency; potential for scalability. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | High enantioselectivity; mild reaction conditions. |
Integration into Complex Molecular Architectures and Hybrid Materials
The rigid and pre-organized structure of this compound makes it an excellent building block for the construction of more complex molecular architectures and hybrid materials. Its diamine functionality and the ketone group provide multiple points for covalent modification, allowing for its incorporation into a variety of larger systems.
A key area of interest is the use of this compound as a linker or node in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the diazahomoadamantane cage can coordinate to metal ions, leading to the formation of extended, porous structures. The inherent rigidity of the cage would impart stability to the resulting framework, while the methyl group and the ketone functionality could be used to tune the pore size and chemical environment within the material. The combination of supramolecular self-assembly and polymer science has led to the development of soft materials with diverse properties, and the incorporation of cage-like structures such as this diazahomoadamantane derivative could lead to new materials with well-defined functionalities. nih.gov
Furthermore, this compound can be incorporated into polymer backbones or as pendant groups. This could lead to the development of polymers with enhanced thermal stability, specific recognition properties, or catalytic activity. The incorporation of such cage compounds into gels is an emerging area, offering the potential to create soft materials with dual porosity and host-guest chemistry capabilities. nih.gov
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The seemingly rigid structure of this compound can exhibit subtle dynamic processes, such as conformational changes or fluxionality, especially in its derivatives or when interacting with other molecules. Advanced spectroscopic techniques are essential for probing these dynamic behaviors.
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying such dynamic processes. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide information about the rates and thermodynamics of conformational exchange. numberanalytics.comilpi.com For molecules that undergo exchange between two or more states, the NMR spectrum will change from a slow-exchange regime at low temperatures, where separate signals are observed for each state, to a fast-exchange regime at high temperatures, where an averaged signal is observed. ilpi.comlibretexts.org The temperature at which the signals coalesce can be used to calculate the energy barrier for the exchange process. libretexts.org
Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can also provide valuable insights into dynamic processes. EXSY can be used to identify nuclei that are exchanging with each other, even when the exchange is slow on the NMR timescale. researchgate.net ROESY provides information about through-space interactions between nuclei, which can be used to determine the three-dimensional structure of the molecule in solution and to study intermolecular interactions. The application of these advanced NMR techniques to this compound and its derivatives will be crucial for a deeper understanding of their solution-state behavior.
Deeper Theoretical Exploration of Reaction Mechanisms and Catalysis
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, as well as to predict its potential catalytic applications.
Density Functional Theory (DFT) calculations can be employed to investigate the intricate details of the condensation reaction that forms the diazahomoadamantane cage. researchgate.net By mapping the potential energy surface of the reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. This information can be invaluable for optimizing reaction conditions and for designing more efficient synthetic routes. researchgate.net
Furthermore, theoretical studies can be used to predict the catalytic activity of metal complexes incorporating this compound as a ligand. By modeling the interaction of the complex with a substrate molecule, it is possible to elucidate the catalytic cycle and to identify the factors that control the activity and selectivity of the catalyst. dntb.gov.uamdpi.com The combination of experimental and computational methods is a powerful approach for the rational design of new and improved catalysts. mdpi.com For instance, computational screening can be used to identify promising catalyst candidates, which can then be synthesized and tested experimentally. dntb.gov.uamdpi.com
Table 2: Computational Approaches for Studying this compound
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Identification of transition states, intermediates, and activation energies. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions. | Understanding of solution-state behavior and host-guest interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or large systems. | Detailed understanding of catalytic cycles in a complex environment. |
Identification of Novel Research Applications Beyond Current Scope
The unique structural and electronic properties of this compound and its derivatives suggest a range of novel research applications beyond their current use.
One promising area is in the field of materials science, particularly as corrosion inhibitors. Organic compounds containing heteroatoms such as nitrogen are known to be effective corrosion inhibitors for metals. nih.govtntu.edu.uaresearchgate.net The diazahomoadamantane scaffold, with its two nitrogen atoms, could adsorb onto a metal surface, forming a protective layer that prevents corrosion. tntu.edu.uacyberleninka.ru The efficiency of inhibition can be tuned by modifying the substituents on the cage. cyberleninka.ruresearchgate.net
Another potential application is in the development of chemical sensors. The cage-like structure of this compound can act as a host for small molecules or ions. By functionalizing the cage with a chromophore or fluorophore, it may be possible to design sensors where the binding of a guest molecule leads to a change in the optical properties of the system. The synthesis of enantiopure derivatives opens the door to creating sensors for the chiral recognition of biological molecules. nih.gov For instance, the interaction with biomolecules like DNA or cyclodextrins could be explored. nih.gov
Finally, the use of this compound as a ligand in catalysis remains a largely unexplored area with significant potential. The rigid framework can provide a well-defined coordination environment for a metal center, potentially leading to catalysts with high activity and selectivity. The development of chiral ligands based on this scaffold could lead to new asymmetric catalysts for a variety of organic transformations. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
